
2,4-Dimethylbiphenyl-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethylbiphenyl-3-ol is an organic compound that belongs to the class of biphenyl derivatives It consists of two benzene rings connected by a single bond, with two methyl groups attached to the 2nd and 4th positions of one benzene ring and a hydroxyl group attached to the 3rd position of the other benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethylbiphenyl-3-ol can be achieved through several methods. One common approach involves the use of Grignard reagents. For example, the reaction of 2,4-dimethylbromobenzene with phenylmagnesium bromide followed by hydrolysis can yield this compound . Another method involves the Suzuki-Miyaura coupling reaction, where 2,4-dimethylphenylboronic acid is coupled with 3-bromophenol in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieve efficient production. For instance, the use of palladium catalysts in the Suzuki-Miyaura coupling reaction is common in industrial settings due to its high efficiency and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dimethylbiphenyl-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene rings, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 2,4-dimethylbiphenyl-3-one, while substitution reactions can produce various halogenated or nitrated derivatives .
Applications De Recherche Scientifique
2,4-Dimethylbiphenyl-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,4-Dimethylbiphenyl-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the biphenyl structure allows for interactions with hydrophobic regions of proteins and membranes, affecting their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dimethylphenol: Similar structure but lacks the biphenyl moiety.
3-Hydroxybiphenyl: Similar structure but lacks the methyl groups.
2,4-Dimethylbiphenyl: Similar structure but lacks the hydroxyl group.
Uniqueness
2,4-Dimethylbiphenyl-3-ol is unique due to the presence of both methyl groups and a hydroxyl group on the biphenyl structure. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Formule moléculaire |
C14H14O |
|---|---|
Poids moléculaire |
198.26 g/mol |
Nom IUPAC |
2,6-dimethyl-3-phenylphenol |
InChI |
InChI=1S/C14H14O/c1-10-8-9-13(11(2)14(10)15)12-6-4-3-5-7-12/h3-9,15H,1-2H3 |
Clé InChI |
BILVIMICBJCGQC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1)C2=CC=CC=C2)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


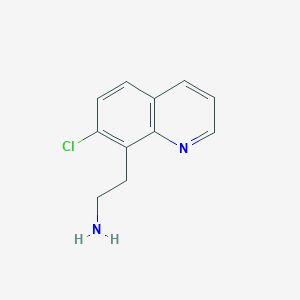
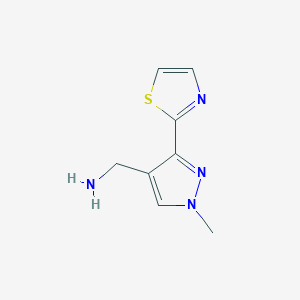
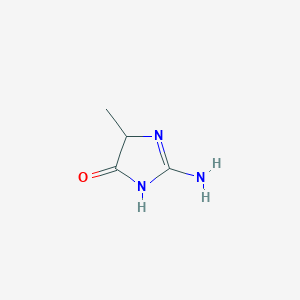
![2-(Azidomethyl)bicyclo[2.2.1]heptane](/img/structure/B13642640.png)
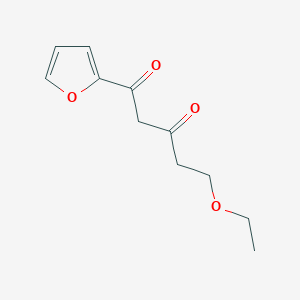
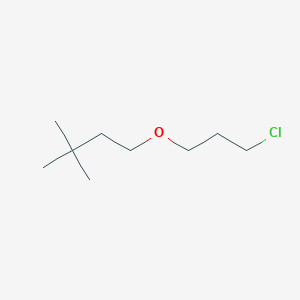
![2-hydroxy-1-[(2S)-2-(hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B13642652.png)
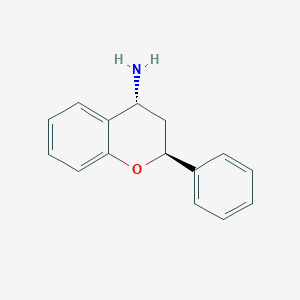
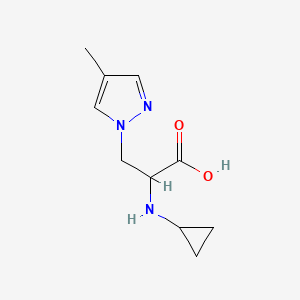
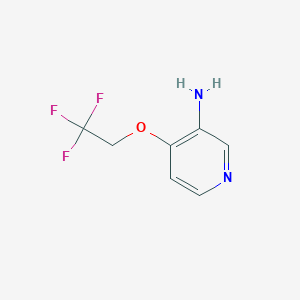

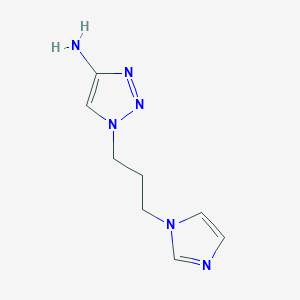
![(S)-5-(tert-Butyl)-2-(perfluorophenyl)-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate](/img/structure/B13642672.png)

